molecular formula C11H12O2S B6256883 2-(3,4-dihydro-2H-1-benzothiopyran-6-yl)acetic acid CAS No. 34118-94-0

2-(3,4-dihydro-2H-1-benzothiopyran-6-yl)acetic acid

Cat. No.: B6256883
CAS No.: 34118-94-0
M. Wt: 208.28 g/mol
InChI Key: JGAJZLHGTFUIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dihydro-2H-1-benzothiopyran-6-yl)acetic acid is an organic compound with the molecular formula C11H12O2S It is a derivative of benzothiopyran, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1-benzothiopyran-6-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptoacetophenone with ethyl bromoacetate in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Sodium ethoxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-2H-1-benzothiopyran-6-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzothiopyran ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Thiol or thioether derivatives

    Substitution: Halogenated benzothiopyran derivatives

Scientific Research Applications

2-(3,4-Dihydro-2H-1-benzothiopyran-6-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1-benzothiopyran-6-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dihydro-2H-1-benzopyran-6-yl)acetic acid: Similar structure but contains an oxygen atom instead of sulfur.

    2-(3,4-Dihydro-2H-1-benzothiopyran-4-yl)acetic acid: Similar structure but with a different substitution pattern on the benzothiopyran ring.

Uniqueness

2-(3,4-Dihydro-2H-1-benzothiopyran-6-yl)acetic acid is unique due to the presence of the sulfur atom in the benzothiopyran ring, which can impart different chemical and biological properties compared to its oxygen-containing analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

34118-94-0

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

2-(3,4-dihydro-2H-thiochromen-6-yl)acetic acid

InChI

InChI=1S/C11H12O2S/c12-11(13)7-8-3-4-10-9(6-8)2-1-5-14-10/h3-4,6H,1-2,5,7H2,(H,12,13)

InChI Key

JGAJZLHGTFUIAA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)CC(=O)O)SC1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.